REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:23])[NH:5][C:6]1[CH:11]=[CH:10][C:9]([N:12]2[C:16](=[O:17])[C:15]3=[CH:18][CH:19]=[CH:20][CH:21]=[C:14]3[C:13]2=[O:22])=[CH:8][CH:7]=1)[CH3:2].[N+:24]([O-])([OH:26])=[O:25]>C(O)(=O)C>[CH2:1]([O:3][C:4](=[O:23])[NH:5][C:6]1[CH:7]=[CH:8][C:9]([N:12]2[C:16](=[O:17])[C:15]3=[CH:18][CH:19]=[CH:20][CH:21]=[C:14]3[C:13]2=[O:22])=[CH:10][C:11]=1[N+:24]([O-:26])=[O:25])[CH3:2]
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Name
|
|
Quantity
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99 g
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Type
|
reactant
|
Smiles
|
C(C)OC(NC1=CC=C(C=C1)N1C(C=2C(C1=O)=CC=CC2)=O)=O
|
Name
|
|
Quantity
|
17.2 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
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Name
|
|
Quantity
|
1.5 L
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Type
|
solvent
|
Smiles
|
C(C)(=O)O
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Control Type
|
UNSPECIFIED
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Setpoint
|
90 °C
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Type
|
CUSTOM
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Details
|
The reaction mixture is then stirred at 100° C. for 1 hour
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
cooled to ambient temperature
|
Type
|
CUSTOM
|
Details
|
Crystallised solids
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Type
|
FILTRATION
|
Details
|
are filtered off
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Type
|
WASH
|
Details
|
washed with glacial acetic acid (500 mL), water (1 L) and diethylether (1 L) on the filter
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Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(NC1=C(C=C(C=C1)N1C(C=2C(C1=O)=CC=CC2)=O)[N+](=O)[O-])=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 101 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 88.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |